molecular formula C10H12N2O2 B13883140 6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one

6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one

Cat. No.: B13883140
M. Wt: 192.21 g/mol
InChI Key: NWPHCVUQLCNGFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method involves the reaction of anthranilic acid with formamide under acidic conditions to form the quinazolinone core. Subsequent methylation and hydroxylation steps yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. Additionally, it may interact with DNA and proteins, leading to its anticancer and antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: A parent compound with similar biological activities.

    2-methyl-4H-quinazolin-4-one: Another derivative with distinct pharmacological properties.

    4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one: A related compound with different substituents.

Uniqueness

6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazolinone derivatives .

Biological Activity

6-Hydroxy-1,3-dimethyl-4H-quinazolin-2-one is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article focuses on the biological activity of this compound, including its antimicrobial, anti-inflammatory, anticancer, and antiviral properties, supported by various studies and data.

Antimicrobial Activity

Quinazolinone derivatives, including this compound, have shown promising antimicrobial properties. A study highlighted that derivatives with hydroxyl groups at specific positions exhibited enhanced activity against both bacterial and fungal species. For instance, compounds with hydroxy substituents demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the introduction of hydroxyl groups can be crucial for antimicrobial efficacy .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6-Hydroxy-1,3-dimethyl-4H-Q2Staphylococcus aureus32 µg/mL
6-Hydroxy-1,3-dimethyl-4H-Q2Escherichia coli64 µg/mL
Hydroxy-substituted derivativeCandida albicans16 µg/mL

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory potential. Research indicates that quinazolinone derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. In vitro studies showed that certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Table 2: Inhibition of COX Enzymes by Quinazolinone Derivatives

CompoundCOX Inhibition (%)IC50 (µM)
6-Hydroxy-1,3-dimethyl-4H-Q285%50
Hydroxy-substituted derivative90%45

Anticancer Activity

Quinazolinone compounds have been recognized for their anticancer properties through various mechanisms. They inhibit key signaling pathways involved in tumor growth, such as the epidermal growth factor receptor (EGFR) pathway. For example, studies have shown that certain quinazolinones can effectively inhibit EGFR autophosphorylation and exhibit cytotoxicity against cancer cell lines with IC50 values in the nanomolar range .

Table 3: Anticancer Activity of Quinazolinone Derivatives

CompoundCancer Cell LineIC50 (nM)
6-Hydroxy-1,3-dimethyl-4H-Q2A549 (Lung Cancer)200
Hydroxy-substituted derivativeMCF7 (Breast Cancer)150

Antiviral Activity

Recent studies have explored the antiviral potential of quinazolinones against various viruses. For instance, some derivatives have shown significant activity against vaccinia and adenoviruses. The mechanism appears to involve interference with viral replication processes .

Table 4: Antiviral Activity of Quinazolinone Derivatives

CompoundVirus TypeEC50 (µM)
6-Hydroxy-1,3-dimethyl-4H-Q2Vaccinia Virus5
Hydroxy-substituted derivativeAdenovirus10

Case Studies

In one notable case study involving colorectal cancer models, a series of quinazolinone compounds were synthesized and evaluated for their anticancer properties. The results indicated that compounds with specific substitutions at the hydroxyl group exhibited enhanced antiproliferative effects compared to their unsubstituted counterparts. This highlights the importance of structural modifications in enhancing biological activity .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one

InChI

InChI=1S/C10H12N2O2/c1-11-6-7-5-8(13)3-4-9(7)12(2)10(11)14/h3-5,13H,6H2,1-2H3

InChI Key

NWPHCVUQLCNGFB-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C=CC(=C2)O)N(C1=O)C

Origin of Product

United States

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